physicochemical properties of 2-chloro-N-cyclopropylisonicotinamide
physicochemical properties of 2-chloro-N-cyclopropylisonicotinamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-cyclopropylisonicotinamide
Introduction
2-chloro-N-cyclopropylisonicotinamide is a substituted pyridine derivative that holds interest within the fields of medicinal chemistry and materials science. As with any compound designated for advanced research, a comprehensive understanding of its physicochemical properties is paramount. These properties govern its behavior in various systems, influencing everything from reaction kinetics and formulation stability to bioavailability and potential therapeutic efficacy. The strategic inclusion of a chloro-group on the pyridine ring and a cyclopropylamide moiety significantly modulates the molecule's electronic and steric characteristics.[1]
This guide provides a detailed examination of the core physicochemical attributes of 2-chloro-N-cyclopropylisonicotinamide, CAS 959241-13-5. It is designed for researchers, scientists, and drug development professionals, offering not just established data but also the underlying scientific principles and validated experimental protocols for their determination. The methodologies described are grounded in standard laboratory practices, ensuring reproducibility and reliability.
Chemical Identity and Core Structure
A precise definition of a molecule's identity is the foundation of all subsequent scientific investigation. This section outlines the fundamental descriptors for 2-chloro-N-cyclopropylisonicotinamide.
The structure consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with an N-cyclopropylcarboxamide group. The IUPAC name, 2-chloro-N-cyclopropylpyridine-4-carboxamide, is derived from this arrangement, distinguishing it from its nicotinamide (3-position) isomer.
Table 1: Fundamental Compound Identifiers
| Identifier | Value | Source |
| Chemical Name | 2-chloro-N-cyclopropylisonicotinamide | [2] |
| IUPAC Name | 2-chloro-N-cyclopropylpyridine-4-carboxamide | Inferred from[3][4] |
| CAS Number | 959241-13-5 | [2][5] |
| Molecular Formula | C₉H₉ClN₂O | [2] |
| Molecular Weight | 196.64 g/mol | [2][5] |
Key Physicochemical Properties
The physicochemical properties of a compound dictate its suitability for various applications. The data presented below, sourced from chemical supplier technical data, provides a quantitative overview of 2-chloro-N-cyclopropylisonicotinamide.
Table 2: Summary of Physicochemical Data
| Property | Value | Significance in Research & Development |
| LogP (Octanol/Water) | 2.018 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability, a key factor in drug absorption.[2] |
| Boiling Point | 374.5°C (at 760 mmHg) | High boiling point reflects strong intermolecular forces and low volatility, important for thermal stability during processing and storage.[2] |
| Density | 1.34 g/cm³ | Provides essential data for formulation, process scale-up, and packaging calculations.[2] |
| Vapor Pressure | 8.3 x 10⁻⁶ mmHg (at 25°C) | Extremely low vapor pressure confirms the compound is a non-volatile solid at ambient temperatures.[2] |
| Flash Point | 180.3°C | Defines the lowest temperature at which vapors can ignite, a critical safety parameter for handling and storage.[2] |
| Polar Surface Area (PSA) | 41.99 Ų | The PSA is below the 140 Ų threshold often associated with good oral bioavailability in drug candidates, suggesting favorable transport properties.[2] |
Experimental Protocols for Property Determination
To ensure scientific integrity, relying solely on reported data is insufficient. This section details the standard, self-validating experimental protocols for determining critical physicochemical parameters. The causality behind procedural steps is explained to provide field-proven insight.
Protocol for Determining Lipophilicity (LogP)
Causality: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which heavily influences its absorption, distribution, metabolism, and excretion (ADME) profile. The Shake-Flask method, compliant with OECD Guideline 107, is the gold-standard approach for its direct and accurate measurement.
Methodology: Shake-Flask Method
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Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4) by mixing them vigorously for 24 hours and allowing them to separate for at least 24 hours.
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Stock Solution: Prepare a stock solution of 2-chloro-N-cyclopropylisonicotinamide in the aqueous phase at a concentration that is well within the linear range of the chosen analytical method (e.g., HPLC-UV).
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Partitioning: In a separatory funnel, combine a precise volume of the saturated n-octanol (e.g., 10 mL) and the compound-containing saturated aqueous phase (e.g., 10 mL).
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Equilibration: Shake the funnel vigorously for 15-20 minutes at a controlled temperature (typically 25°C) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break up any emulsions.
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Quantification: Carefully sample the aqueous phase. Analyze the concentration of the compound using a validated HPLC-UV method. The concentration in the octanol phase is determined by mass balance.
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous)
Caption: Workflow for LogP determination via the Shake-Flask method.
Protocol for Thermal Analysis (Melting Point)
Causality: The melting point is a fundamental indicator of purity and identity. A sharp, well-defined melting range suggests a highly pure substance, while a broad range can indicate impurities. This property is crucial for quality control and for designing manufacturing processes like milling or hot-melt extrusion.
Methodology: Capillary Melting Point Determination
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Sample Preparation: Ensure the 2-chloro-N-cyclopropylisonicotinamide sample is finely powdered and completely dry.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
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Determination:
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Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point.
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Once melting begins, repeat the experiment with a fresh sample using a much slower ramp rate (1-2°C/min) through the melting range.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.
Proposed Synthetic Pathway
Understanding the synthesis of a compound is vital for ensuring a reliable supply for research and for developing analogs. While specific proprietary synthesis methods may exist, a chemically sound and common approach involves the amidation of an activated carboxylic acid derivative.
Causality: The most direct and widely used method for forming an amide bond is the reaction between a carboxylic acid and an amine. To facilitate this reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, converting the carboxylic acid into a highly reactive acyl chloride intermediate, which readily reacts with the amine.
Proposed Synthesis: Amidation of 2-chloroisonicotinic acid
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Activation Step: 2-chloroisonicotinic acid is reacted with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the intermediate 2-chloroisonicotinoyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) and refluxed until the evolution of HCl and SO₂ gas ceases.
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Amidation Step: The resulting acyl chloride solution is cooled and added dropwise to a solution of cyclopropylamine in an inert solvent (e.g., DCM) containing a non-nucleophilic base like triethylamine (TEA). The base is crucial for scavenging the HCl byproduct generated during the reaction.
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Workup and Purification: The reaction mixture is washed sequentially with dilute acid (to remove excess amine and TEA), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography, to yield pure 2-chloro-N-cyclopropylisonicotinamide.
Caption: Proposed synthetic route for 2-chloro-N-cyclopropylisonicotinamide.
Conclusion
This technical guide has detailed the essential . The compound presents as a stable, non-volatile solid with moderate lipophilicity and a polar surface area conducive to favorable biological transport. The provided experimental protocols offer a framework for the in-house validation of these critical parameters, while the proposed synthetic pathway outlines a reliable method for its preparation. This consolidated information serves as a valuable resource for scientists and researchers, enabling informed decisions in experimental design, formulation, and further development involving this versatile chemical entity.
References
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2-chloro-N-cyclopropylisonicotinamide - LookChem. [Link]
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2-chloro-N-cyclopropylnicotinamide | C9H9ClN2O | CID 4154551 - PubChem. [Link]
-
2-Chloro-N-isopropylisonicotinamide | C9H11ClN2O | CID 12026212 - PubChem. [Link]
-
2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem. [Link]
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. [Link]
- CN101117332A - Preparation method of 2-chloronicotinic acid - Google P
- CN101117332B - The preparation method of 2-chloronicotinic acid - Google P
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- 1. 2-chloro-N-cyclohexylnicotinamide | 57841-70-0 | Benchchem [benchchem.com]
- 2. 2-chloro-N-cyclopropylisonicotinamide|lookchem [lookchem.com]
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